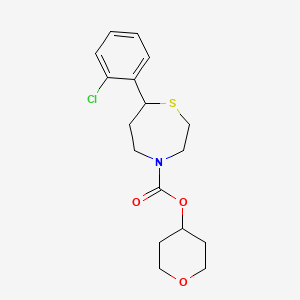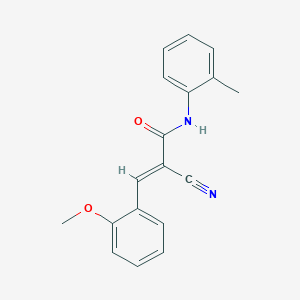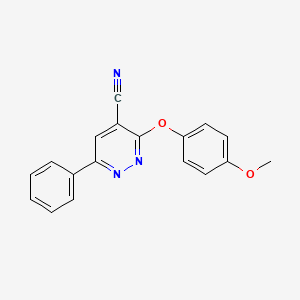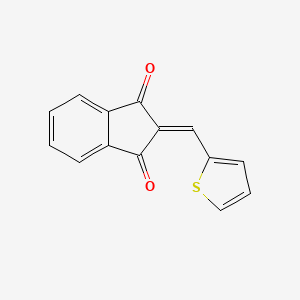
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays an important role in the survival and proliferation of cancer cells.
Aplicaciones Científicas De Investigación
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has shown potent antitumor activity, both as a single agent and in combination with other anticancer drugs. This compound has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, which is currently used for the treatment of several types of lymphoma and leukemia.
Mecanismo De Acción
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide selectively inhibits BTK, which is a key mediator of B-cell receptor (BCR) signaling. BCR signaling plays an important role in the survival and proliferation of cancer cells, particularly in B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, which is important for the treatment of central nervous system (CNS) malignancies. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to be selective for BTK. This compound has also been shown to exhibit potent antitumor activity in preclinical models of various types of cancers, making it a promising candidate for further development. However, there are also some limitations to the use of this compound in lab experiments. For example, it may not be effective against all types of cancers, and its efficacy may be influenced by the genetic background of the cancer cells.
Direcciones Futuras
There are several future directions for the development of 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide. One area of interest is the use of this compound in combination with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy. Another area of interest is the development of this compound for the treatment of CNS malignancies, which are often difficult to treat due to the blood-brain barrier. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound, as well as its potential for resistance development. Overall, this compound represents a promising candidate for the treatment of various types of cancers, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide involves several steps, starting from the reaction of 4-methoxybenzenesulfonyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-ol to obtain the intermediate compound 3-(furan-2-yl)-2-hydroxy-2-methylpropyl 4-methoxybenzenesulfonate. This intermediate is then reacted with 3-chloropropionyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.
Propiedades
IUPAC Name |
3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5S/c1-15(18,9-11-4-3-7-22-11)10-17-23(19,20)12-5-6-14(21-2)13(16)8-12/h3-8,17-18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSJHLSYOKPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)



![2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2846637.png)
![N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2846639.png)
![1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide](/img/structure/B2846640.png)
![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)



![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)